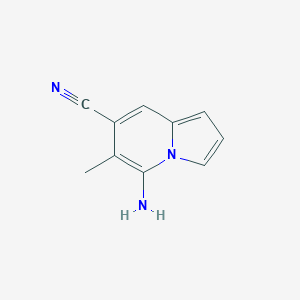

5-Amino-6-methylindolizine-7-carbonitrile

Description

Significance of Indolizine (B1195054) Derivatives in Contemporary Organic Chemistry

Indolizine, a structural isomer of the more common indole, is a fused heterocyclic aromatic compound consisting of a pyridine (B92270) ring fused to a pyrrole (B145914) ring at the nitrogen bridgehead. tandfonline.com This unique arrangement results in a π-electron rich architecture with dense aromaticity and planarity, making the indolizine core a privileged scaffold in medicinal chemistry and materials science. tandfonline.comnih.gov

Indolizine derivatives are recognized for a wide spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, analgesic, anticancer, and hypoglycemic properties. tandfonline.comrsc.org Their structural similarity to amino acid derivatives has made them valuable in the development of novel therapeutic agents, such as 15-LOX inhibitors and potential anticancer drugs. tandfonline.com The inherent fluorescence of the conjugated planar electronic structure also makes them useful as spectroscopic probes and for studying DNA interactions. tandfonline.comtandfonline.com

Beyond medicinal applications, indolizines are significant in materials science. Their excellent fluorescence properties have led to their use as organic fluorescent molecules in biological imaging and as electroluminescent materials for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov Furthermore, the indolizine skeleton serves as a crucial precursor for the synthesis of indolizidine alkaloids, a class of natural products with important physiological activities. researchgate.net The ability to tune the electronic and optical properties of the indolizine core through strategic substitution has opened avenues for creating stable and efficient organic materials for a variety of applications. researchgate.net

Historical Development and Evolution of Indolizine Synthesis Methodologies

The history of indolizine chemistry dates back to 1890, when the Italian chemist Angeli first reported a related structure. acs.org However, the first definitive synthesis of the parent indolizine compound was reported by Scholtz in 1912. acs.orgrsc.org This pioneering method, now known as the Scholtz reaction, involved treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. acs.orgrsc.org

Following this discovery, several classical methodologies for indolizine synthesis were established. The Tschitschibabin reaction, developed in 1927, provided a novel approach by reacting α-alkylated pyridines with α-halogenoketones in the presence of an alkali, leading to cyclization. rsc.org These early condensation reactions laid the groundwork for indolizine chemistry.

A major advancement came with the application of cycloaddition reactions. The two primary approaches that emerged are:

1,3-Dipolar Cycloaddition: First utilized by Boekelheide and Fahrenholtz in 1961, this method typically involves the reaction of a pyridinium (B92312) ylide (the 1,3-dipole) with a dipolarophile, such as an activated alkene or alkyne. This versatile, often two-step process, remains one of the most common and efficient routes for synthesizing a wide variety of substituted indolizines. nih.govacs.orgrsc.org

1,5-Dipolar Cycloaddition: This approach, first introduced by Diels and Alder in 1932, involves the intermolecular condensation of a pyridine derivative with an activated alkyne, such as acetylene (B1199291) dicarboxylate. rsc.org

While these classical methods are robust, contemporary organic synthesis has driven the evolution of new strategies to achieve more complex substitution patterns that were previously difficult to access. researchgate.net Recent developments have focused on transition metal-catalyzed reactions, including palladium and gold catalysis, as well as oxidative coupling and radical cyclization approaches. nih.govresearchgate.netnih.gov These modern techniques offer greater versatility, efficiency, and access to a broader range of functionalized indolizine derivatives. nih.gov

Table 1: Key Methodologies in Indolizine Synthesis

| Methodology | Description | Key Researchers/Year |

|---|---|---|

| Scholtz Reaction | Condensation of 2-methylpyridine with acetic anhydride at high temperature. | Scholtz (1912) |

| Tschitschibabin Reaction | Reaction of α-alkylated pyridines with α-halogenoketones. | Tschitschibabin (1927) |

| 1,3-Dipolar Cycloaddition | Reaction of pyridinium ylides with dipolarophiles (e.g., alkynes, alkenes). | Boekelheide (1961) |

| 1,5-Dipolar Cycloaddition | Intermolecular condensation of pyridine with activated alkynes. | Diels & Alder (1932) |

| Modern Methods | Transition metal-catalyzed reactions, oxidative coupling, radical cyclization. | Various (Post-2005) |

Aromaticity and Electronic Structure of the Indolizine Core

The indolizine nucleus is a 10 π-electron aromatic system, complying with Hückel's rule. However, its electronic properties differ significantly from its well-known isomer, indole. The distribution of π-electrons is less uniform, which imparts unique reactivity and characteristics to the scaffold. tandfonline.comnih.gov Theoretical studies and experimental data show that the five-membered pyrrole ring possesses a higher degree of aromaticity compared to the six-membered pyridine ring. organic-chemistry.orgresearchgate.net This is consistent with the Glidewell-Lloyd rule for fused polycyclic systems, which suggests that smaller rings tend to retain more aromatic character. researchgate.net

This electronic distribution has several important consequences:

Reactivity: Electrophilic substitution reactions preferentially occur on the electron-rich five-membered ring, primarily at the C-1 and C-3 positions. nih.gov

HOMO-LUMO Gap: Indolizine generally has a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap compared to indole. organic-chemistry.org This smaller gap is responsible for the characteristic color and fluorescence of many indolizine derivatives, as it allows for absorption and emission of light in the visible spectrum.

Tunability: The electronic structure of the indolizine core can be precisely modulated. Strategic placement of substituents or benzannulation (fusing of a benzene (B151609) ring) at specific positions can alter the aromaticity of the individual rings, thereby fine-tuning the HOMO-LUMO gap and shifting the optoelectronic properties of the molecule. organic-chemistry.org For instance, dearomatizing the six-membered ring can lead to a larger HOMO-LUMO gap. organic-chemistry.org

This inherent tunability makes the indolizine scaffold a versatile platform for designing novel organic materials with tailored electronic and photophysical properties for applications in optoelectronics and as fluorescent probes. researchgate.net

Overview of Substituted Indolizine Architectures, with Emphasis on C-5, C-6, and C-7 Functionalization

The functionalization of the indolizine core is key to modulating its properties. While substitutions on the five-membered ring (C-1, C-2, C-3) are common, achieving specific substitution patterns on the six-membered pyridine ring (C-5, C-6, C-7, C-8) presents a greater synthetic challenge. nih.gov The target compound of this article, 5-Amino-6-methylindolizine-7-carbonitrile , exemplifies a highly substituted architecture on this less accessible ring.

Strategies for introducing substituents at the C-5, C-6, and C-7 positions generally fall into two categories:

Synthesis from Pre-functionalized Precursors: This is the most prevalent approach for obtaining indolizines with substituents on the six-membered ring. The synthesis begins with a pyridine derivative that already contains the desired substituents. Subsequent cyclization, often via methods like the Tschitschibabin reaction or 1,3-dipolar cycloaddition, builds the five-membered ring onto the pre-functionalized pyridine core. researchgate.net For example, the synthesis of 6- and 7-cyanoindolizines has been achieved using the Chichibabin method starting from the corresponding cyanopyridines. researchgate.net One-pot methods have also been developed that allow for the construction of polysubstituted indolizines by reacting substituted pyrroles with α,β-unsaturated carbonyl compounds, enabling decoration of the pyridine unit. acs.org A plausible, though not explicitly documented, synthetic pathway to this compound would likely involve the cyclization of a 2-alkylpyridine derivative bearing amino, methyl, and cyano groups at the appropriate positions.

Direct Functionalization of the Indolizine Ring: Direct C-H functionalization on the six-membered ring of a pre-formed indolizine is less common due to the higher reactivity of the five-membered ring. However, specific methods have been developed. A notable example is the regioselective lithiation of 2-substituted indolizines at the C-5 position. nih.gov Treatment with n-butyllithium selectively removes the proton at C-5, creating a nucleophilic site that can then react with various electrophiles to introduce functional groups like formyl (-CHO) or iodo (-I). nih.gov While this provides a direct route to C-5 functionalization, methods for direct and selective C-6 and C-7 functionalization remain more limited and are an active area of research.

The structure of this compound, with its dense functionalization on the pyridine moiety, highlights the advanced synthetic strategies required to access such complex indolizine architectures.

Table 2: Strategies for C-5, C-6, and C-7 Functionalization

| Strategy | Description | Position(s) Targeted | Example Method |

|---|---|---|---|

| Synthesis from Precursors | Building the indolizine ring from an already substituted pyridine. | C-5, C-6, C-7, C-8 | Tschitschibabin reaction with substituted pyridines. |

| Direct Functionalization | Modifying the C-H bonds of a pre-formed indolizine scaffold. | C-5 | Regioselective lithiation followed by electrophilic quench. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-methylindolizine-7-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-8(6-11)5-9-3-2-4-13(9)10(7)12/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBNDMMIRLROJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=C2C=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Elucidation of 5 Amino 6 Methylindolizine 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 5-Amino-6-methylindolizine-7-carbonitrile can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the indolizine (B1195054) core, the amino group, and the methyl group.

The protons on the six-membered pyridine (B92270) ring of the indolizine system (H1, H2, H3) are expected to resonate in the aromatic region, typically between δ 6.5 and 8.5 ppm. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the nitrogen atom and other substituents. The proton at position 8, being on the five-membered pyrrole (B145914) ring and adjacent to the nitrogen, would also appear in this region. The amino group (–NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically falls within the δ 3.0-5.0 ppm range. The methyl group (–CH₃) protons at position 6 would give rise to a sharp singlet, expected further upfield around δ 2.2-2.5 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~ 7.5 - 8.0 | Doublet of doublets (dd) | J ≈ 7.0, 1.0 |

| H-2 | ~ 6.8 - 7.2 | Triplet of doublets (td) | J ≈ 7.0, 1.5 |

| H-3 | ~ 7.0 - 7.4 | Doublet (d) | J ≈ 9.0 |

| H-8 | ~ 6.5 - 7.0 | Singlet or fine doublet (s/d) | J ≈ 1.0-2.0 |

| –NH₂ | ~ 4.0 - 5.5 | Broad Singlet (br s) | N/A |

| –CH₃ | ~ 2.3 - 2.6 | Singlet (s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of the Indolizine Skeleton and Substituents

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

The carbons of the indolizine skeleton are expected to resonate in the aromatic region (δ 100-150 ppm). The carbon atom attached to the amino group (C-5) would be shifted downfield due to the deshielding effect of the nitrogen atom. Similarly, the carbonitrile carbon (–C≡N) has a characteristic chemical shift in the δ 115-125 ppm range. The quaternary carbons (C-5, C-6, C-7, C-9, C-10) are typically weaker in intensity compared to the protonated carbons. The methyl carbon (–CH₃) would appear at the most upfield region of the spectrum, typically between δ 15-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | ~ 115 - 120 | Aromatic CH |

| C-2 | ~ 110 - 115 | Aromatic CH |

| C-3 | ~ 120 - 125 | Aromatic CH |

| C-5 | ~ 145 - 150 | Quaternary C attached to NH₂ |

| C-6 | ~ 105 - 110 | Quaternary C attached to CH₃ |

| C-7 | ~ 95 - 105 | Quaternary C attached to CN |

| C-8 | ~ 125 - 130 | Aromatic CH |

| C-9 | ~ 130 - 135 | Quaternary C at ring junction |

| C-10 | ~ 120 - 125 | Quaternary C at ring junction |

| –CH₃ | ~ 18 - 22 | Methyl Carbon |

| –C≡N | ~ 117 - 122 | Carbonitrile Carbon |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between adjacent protons on the pyridine ring (H-1, H-2, H-3), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of the signals for C-1/H-1, C-2/H-2, C-3/H-3, C-8/H-8, and the methyl group carbons and protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is essential for identifying the connectivity around the quaternary carbons. For instance, correlations would be expected from the methyl protons to C-5, C-6, and C-7, and from the amino protons to C-5 and C-6, thereby confirming the substitution pattern on the pyridine ring portion of the indolizine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. A NOESY spectrum could show a correlation between the methyl protons (on C-6) and the amino protons (on C-5), confirming their spatial proximity.

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Modes Associated with Amino (–NH₂), Methyl (–CH₃), and Carbonitrile (–C≡N) Moieties

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. mdpi.com

Amino (–NH₂) Group: A primary amine typically shows two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

Carbonitrile (–C≡N) Group: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, and typically medium-intensity, absorption band in the range of 2210-2260 cm⁻¹. mdpi.com Its presence is a strong indicator of the carbonitrile moiety.

Methyl (–CH₃) Group and Aromatic C-H: The spectrum would also feature C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. C-H bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹.

Indolizine Ring: The C=C and C=N double bonds within the aromatic indolizine ring system would produce a series of absorption bands in the 1400-1650 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (–NH₂) | N–H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amino (–NH₂) | N–H Bend (Scissoring) | 1600 - 1650 |

| Carbonitrile (–C≡N) | C≡N Stretch | 2210 - 2260 |

| Methyl (–CH₃) | C–H Stretch | 2850 - 2960 |

| Aromatic C-H | C–H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretches | 1400 - 1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure. The molecular formula for this compound is C₁₀H₉N₃, with a calculated molecular weight of approximately 171.20 g/mol . fluorochem.co.uk

In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺˙) would be observed with a very precise m/z value, allowing for the confirmation of the molecular formula. Using a technique like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 172.0875 would likely be the base peak.

The fragmentation pattern in an electron ionization (EI) mass spectrum would provide further structural clues. Plausible fragmentation pathways could include:

Loss of a hydrogen cyanide molecule (HCN, 27 Da) from the nitrile group, leading to a fragment ion at m/z 144.

Loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 156.

Cleavage of the indolizine ring system, leading to smaller characteristic fragments.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₀H₁₀N₃⁺ | 172.0875 | Protonated Molecular Ion (ESI) |

| [M]⁺˙ | C₁₀H₉N₃⁺˙ | 171.0796 | Molecular Ion (EI) |

| [M–HCN]⁺˙ | C₉H₈N₂⁺˙ | 144.0687 | Loss of Hydrogen Cyanide |

| [M–CH₃]⁺ | C₉H₆N₃⁺ | 156.0562 | Loss of a Methyl Radical |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry is a critical technique for unequivocally determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, with a molecular formula of C₁₀H₉N₃, the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass would confirm the elemental composition and rule out other potential formulas with the same nominal mass.

A typical data presentation would be as follows:

Table 1: Illustrative HRMS Data for C₁₀H₉N₃

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 172.0875 | Data N/A | Data N/A |

| [M+Na]⁺ | 194.0694 | Data N/A | Data N/A |

Note: This table is illustrative. Actual observed data is not available.

Electronic Absorption Spectroscopy for Electronic Structure Profiling

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insight into the electronic structure of a molecule. The absorption of light at specific wavelengths corresponds to the energy required to promote electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. For a conjugated system like this compound, absorptions in the UV-Vis range are expected, corresponding to π→π* and n→π* electronic transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters derived from this analysis, which are influenced by the chromophore structure and the solvent used.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov This technique provides definitive proof of molecular structure, including the connectivity of atoms, bond lengths, bond angles, and torsional angles. nist.gov To perform this analysis, a suitable single crystal of the compound must first be grown.

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

From the solved crystal structure, a complete geometric description of the molecule can be obtained. This includes the precise measurement of all bond lengths (e.g., C-C, C-N, N-H) and bond angles (e.g., C-N-C, C-C-C). These experimental values can be compared to theoretical values for similar chemical bonds to identify any unusual strain or electronic effects within the molecule.

Table 2: Representative Bond Length and Angle Data from SCXRD

| Bond/Angle | Type | Value (Å or °) |

|---|---|---|

| N1-C2 | Bond Length | Data N/A |

| C7-C8 | Bond Length | Data N/A |

| C5-N(amino)-H1 | Bond Angle | Data N/A |

| C6-C7-C(nitrile) | Bond Angle | Data N/A |

Note: This table is a template. Actual crystallographic data is not available.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

SCXRD also reveals how molecules are arranged within the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by non-covalent intermolecular interactions. For this compound, the presence of an amino group (-NH₂) provides hydrogen bond donors, while the nitrile group (-C≡N) and the nitrogen atom in the indolizine ring act as hydrogen bond acceptors. The analysis would detail the geometry of these hydrogen bonds. Furthermore, the planar aromatic rings of the indolizine system could facilitate π-π stacking interactions, which would also be characterized by their distances and orientations.

Theoretical and Computational Chemistry Studies of 5 Amino 6 Methylindolizine 7 Carbonitrile

Density Functional Theory (DFT) Investigations of Electronic Structure

DFT is a powerful computational tool used to understand the electronic properties of molecules. For a novel compound like 5-Amino-6-methylindolizine-7-carbonitrile, DFT calculations would provide significant insights into its stability, reactivity, and spectroscopic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table would typically display the calculated energies of the HOMO, LUMO, and the resulting energy gap, which are fundamental in predicting the molecule's behavior in chemical reactions and its electronic transitions.

Charge Distribution and Aromaticity Calculations

Aromaticity is a key property of cyclic, planar molecules that results in enhanced stability. Calculations of aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), would be employed to quantify the aromatic character of the indolizine (B1195054) ring system in this specific compound.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the molecule's color and how it interacts with light.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for interpreting experimental NMR spectra and confirming the structural assignment.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis | λmax (nm) | Data not available |

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

This table would summarize the key predicted spectroscopic data, aiding in the structural elucidation of the compound.

Mechanistic Studies of Reaction Pathways using Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain through experimental means alone.

Elucidation of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products (isomers). Computational studies can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the atoms in the product) of reactions involving this compound. By comparing the activation energies of the different possible reaction pathways leading to various isomers, the most likely product can be identified.

Molecular Dynamics Simulations for Conformational and Solvation Analysis

Molecular dynamics (MD) simulations offer a computational lens to observe the intricate movements and interactions of molecules over time. nih.govnih.gov By applying the principles of classical mechanics to the atoms within a system, MD simulations can map out the conformational landscape of a molecule and its behavior within a solvent.

For this compound, MD simulations can provide critical insights into its structural flexibility and the predominant shapes, or conformations, it assumes in various environments. These simulations would meticulously track the trajectory of each atom, unveiling the molecule's inherent motions and folding patterns. This is of paramount importance as the biological function of a molecule is often dictated by its three-dimensional structure. A thorough exploration of the conformational space can pinpoint the most energetically favorable conformations, which are the most likely to be biologically active. researchgate.net

The solvation analysis aspect of MD simulations examines the dynamic arrangement of solvent molecules, such as water, around the solute. nih.gov This yields valuable information regarding the compound's solubility and the energetic landscape of its interactions with the solvent. A detailed understanding of the solvation of this compound is essential for predicting its behavior in a physiological setting. Through these simulations, the formation of hydrogen bonds between the molecule's amino group and surrounding water molecules can be visualized, and the influence of the methyl and carbonitrile substituents on the local solvent structure can be quantified. nih.gov Furthermore, the solvation free energy, a key determinant of how the molecule distributes itself between different phases, can be computed from these simulations. rsc.org

Illustrative Data from Molecular Dynamics Simulations:

| Parameter | Description | Potential Insights for this compound |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure over time. | Consistently low RMSD values would point towards a structurally rigid core, whereas fluctuations could indicate flexibility, particularly in the side groups. mdpi.com |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass, indicating the molecule's compactness. | A stable Rg throughout the simulation would suggest the absence of significant conformational unfolding or collapse. mdpi.com |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. | Analysis of the RDF could reveal a high degree of water molecule organization around the polar amino and carbonitrile groups, signifying strong hydration. |

| Solvation Free Energy | The change in free energy when a molecule is transferred from a vacuum into a solvent. | A negative value for the solvation free energy would suggest that the molecule is readily soluble in the solvent under study. |

Structure-Activity Relationship (SAR) Studies for Understanding Substituent Effects

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to decipher the link between a molecule's chemical structure and its biological effects. nih.gov In the case of this compound, SAR investigations would involve the systematic modification of its constituent parts—the amino, methyl, and carbonitrile groups—to gauge how these alterations affect its interaction with a biological target. Although specific experimental SAR data for this particular compound are not publicly available, the foundational principles of SAR allow for educated hypotheses regarding the roles of its functional groups.

The amino group at the 5-position can act as a hydrogen bond donor and may be protonated under physiological conditions, potentially playing a crucial role in binding to a target protein. The methyl group at position 6 introduces steric bulk and increases lipophilicity, which can influence the molecule's fit within a binding site. The carbonitrile group at the 7-position is a polar moiety and can act as a hydrogen bond acceptor, contributing to the specificity of molecular recognition.

In silico SAR methodologies can be leveraged to forecast the impact of modifying these substituents. nih.gov By generating a virtual library of analogs of this compound with diverse functional groups at positions 5, 6, and 7, computational models can estimate their potential biological activities. This computational pre-screening helps in prioritizing the synthesis of compounds with the highest likelihood of success.

Hypothetical SAR Table for Derivatives of this compound:

| Position 5 Substituent | Position 6 Substituent | Position 7 Substituent | Predicted Biological Activity | Rationale for Predicted Change |

| -NH2 | -CH3 | -CN | Baseline | Reference compound. |

| -OH | -CH3 | -CN | Potentially modified | Alteration in hydrogen bonding capacity from a donor/acceptor to a donor/acceptor with different properties. |

| -NH2 | -H | -CN | Potentially enhanced or diminished | A reduction in steric hindrance could lead to a better fit in a binding pocket or a loss of beneficial hydrophobic interactions. |

| -NH2 | -CH3 | -CONH2 | Potentially modified | The transformation of a nitrile to an amide group would significantly alter the electronic and hydrogen bonding characteristics. |

In Silico Prediction of Crystallographic Parameters and Comparison with Experimental Data

In silico techniques provide the means to predict the crystallographic parameters of a molecule, which define the arrangement of molecules within a solid crystal lattice. These predictions are invaluable for comprehending the solid-state characteristics of a compound and can be instrumental in the analysis of experimental X-ray diffraction data.

For this compound, specialized software can be employed to forecast crystallographic details such as the dimensions of the unit cell (the basic repeating unit of the crystal), the space group (the symmetry of the crystal), and the precise coordinates of the atoms within the unit cell. Such predictions are generally derived from calculations that seek to find the most energetically stable crystal packing arrangement.

Although experimental crystallographic data for this compound have not been identified in the available literature, a typical research workflow would entail:

Generation of a theoretical crystal structure: This is accomplished using computational tools that can predict how molecules will pack together in a crystalline solid based on their individual structures.

Comparison with experimental findings: Were experimental data to become available, the computationally predicted structure would be meticulously compared with the experimentally determined one. Any divergences between the two can offer profound insights into the nature of intermolecular forces that may not have been perfectly modeled by the computational approach.

This comparative analysis is vital for the validation of the computational models and for achieving a more nuanced understanding of the compound's behavior in the solid state.

Illustrative Table of Predicted versus Experimental Crystallographic Parameters:

| Parameter | Predicted Value (Illustrative) | Experimental Value |

| Crystal System | Monoclinic | Not Available |

| Space Group | P2₁/c | Not Available |

| a (Å) | 8.7 | Not Available |

| b (Å) | 12.5 | Not Available |

| c (Å) | 10.1 | Not Available |

| α (°) | 90 | Not Available |

| β (°) | 104.8 | Not Available |

| γ (°) | 90 | Not Available |

| Volume (ų) | 1062.7 | Not Available |

Q & A

Q. What are the recommended synthetic routes for 5-Amino-6-methylindolizine-7-carbonitrile, and how can purity be optimized?

A common approach involves condensation reactions under reflux conditions. For example, reacting a substituted indolizine precursor with nitrile-forming reagents (e.g., cyanating agents like KCN/CuCN) in acetic acid or DMF, followed by purification via recrystallization from DMF/acetic acid mixtures . Key steps include monitoring reaction progress using TLC and ensuring anhydrous conditions to minimize side products. Purity optimization may involve column chromatography (silica gel, ethyl acetate/hexane gradient) and spectroscopic validation (NMR, FTIR) to confirm the absence of unreacted intermediates.

Q. How can the crystal structure of this compound be validated?

Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) improves resolution. Use SHELXL for refinement, ensuring proper treatment of hydrogen bonding and disorder . Key validation metrics include R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and adherence to Cambridge Structural Database (CSD) bond-length/angle norms. For non-crystalline samples, complementary techniques like powder XRD or solid-state NMR are advised.

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C6, amino at C5). Aromatic protons typically appear δ 6.5–8.5 ppm, while nitrile carbons resonate near δ 115–120 ppm.

- FTIR : Strong absorption at ~2200–2250 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) validation. Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability.

Advanced Research Questions

Q. How should researchers address contradictions in reactivity data (e.g., unexpected byproducts in nitrile functionalization)?

Contradictions often arise from competing reaction pathways. For example, nitrile reduction (e.g., using LiAlH4) may yield primary amines, but steric hindrance from the methyl group at C6 could lead to incomplete conversion. Mitigation strategies:

Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set is recommended. Key analyses:

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to estimate bandgap energy.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amino group as electron donor).

- Charge-Transfer Dynamics : Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra. Validate experimentally via cyclic voltammetry and UV-Vis spectroscopy.

Q. How does the methyl group at C6 influence regioselectivity in electrophilic substitution reactions?

The methyl group acts as an electron-donating group, directing electrophiles to meta/para positions relative to itself. For example:

- Nitration : Predominant substitution at C4 or C8 of the indolizine core.

- Halogenation : Bromine may favor C3 or C7 (para to nitrile). Experimental design: Compare reaction outcomes with/without methyl via competitive experiments. Use NOESY NMR to confirm spatial interactions affecting regioselectivity.

Methodological Notes

- Data Contradiction Analysis : Apply iterative hypothesis testing (e.g., Bayesian statistics) to reconcile conflicting results. For crystallographic disputes, re-refine data using alternative software (e.g., Olex2 vs. SHELXL) .

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.